

Spectroscopic Analysis of Ethylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of **ethylamine** (CH₃CH₂NH₂), a primary amine of significant interest in chemical synthesis and pharmaceutical development. This document details the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy data for **ethylamine**, offering a comprehensive resource for its identification and characterization.

Mass Spectrometry

Mass spectrometry of **ethylamine** provides critical information about its molecular weight and fragmentation pattern, which is essential for structural elucidation.

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **ethylamine** is characterized by a molecular ion peak and several key fragment ions. The base peak, the most abundant ion, is observed at m/z 30.[1]



| m/z | Relative Abundance (%) | Ion Fragment | |
|-----|------------------------|--|--|
| 45 | ~27 | [CH3CH2NH2]+ (Molecular Ion) | |
| 44 | ~26 | [C ₂ H ₆ N] ⁺ | |
| 30 | 100 | [CH ₄ N] ⁺ (Base Peak) | |
| 29 | ~5 | [C ₂ H ₅]+ | |
| 28 | ~17 | [CH₂N] ⁺ | |
| 27 | ~10 | [C ₂ H ₃]+ | |

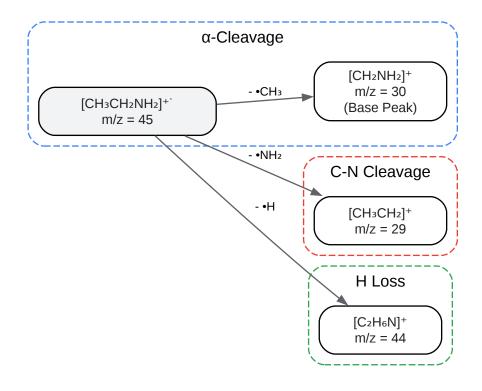
Note: Relative abundances are approximate and can vary slightly between different instruments and experimental conditions.

Fragmentation Pathway

The fragmentation of the **ethylamine** molecular ion ([CH₃CH₂NH₂]⁺) primarily occurs through two main pathways:

- Alpha-Cleavage: The most favorable fragmentation for primary amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the loss of a methyl radical (•CH₃) to form the highly stable immonium ion [CH₂=NH₂]+ at m/z 30, which is the base peak.[1]
- C-N Bond Cleavage: Cleavage of the carbon-nitrogen bond can also occur, leading to the formation of an ethyl cation ([CH₃CH₂]⁺) at m/z 29.[1]
- Loss of a Hydrogen Atom: The molecular ion can also lose a hydrogen atom to form an ion at m/z 44.[1]





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Fragmentation pathway of **ethylamine** in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **ethylamine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **ethylamine** shows three distinct signals corresponding to the three different chemical environments of the protons.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
|---------------------------|--------------------|-------------|--------------------|--------------------------------|
| ~1.10 | Triplet (t) | 3H | СНз- | ~7.2 |
| ~2.61 | Quartet (q) | 2H | -CH ₂ - | ~7.2 |
| ~1.2 (variable) | Singlet (s, broad) | 2H | -NH ₂ | N/A |



Note: The chemical shift of the -NH₂ protons is variable and can be affected by solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **ethylamine** displays two signals, corresponding to the two non-equivalent carbon atoms in the molecule.[3]

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--------------------|
| ~18.5 | СН3- |
| ~36.5 | -CH ₂ - |

Infrared (IR) Spectroscopy

The IR spectrum of **ethylamine** reveals the presence of characteristic functional groups through their vibrational frequencies.

| Wavenumber (cm ⁻¹) | Intensity | Vibration | Functional Group |
|-----------------------------------|---------------|-----------------------|-----------------------------------|
| 3500-3300 | Medium, Broad | N-H Stretch | Primary Amine (-NH ₂) |
| 3000-2850 | Medium-Strong | C-H Stretch | Alkane (CH3, CH2) |
| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH ₂) |
| 1470-1450 | Medium | C-H Bend | Alkane (CH₂, CH₃) |
| 1220-1020 | Medium-Strong | C-N Stretch | Aliphatic Amine |
| 910-665 | Strong, Broad | N-H Wag | Primary Amine (-NH ₂) |

Note: The N-H stretching and bending vibrations are characteristic of primary amines. The broadness of the N-H stretch is due to hydrogen bonding.[4]

Experimental Protocols



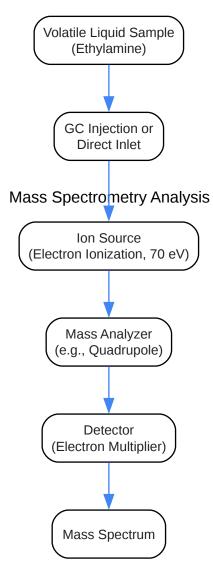
The following are generalized protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized for the instrument in use.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Ethylamine, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe suitable for volatile liquids.
- Ionization: The gaseous **ethylamine** molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[5]
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.



Sample Preparation & Introduction



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